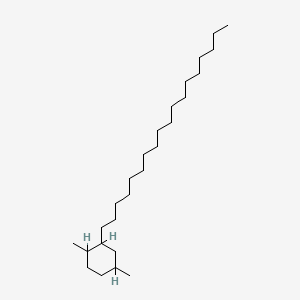

1,4-Dimethyl-3-n-octadecylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dimethyl-3-n-octadecylcyclohexane: is an organic compound with the molecular formula C26H52 and a molecular weight of 364.6911 g/mol . . This compound is characterized by its cyclohexane ring substituted with two methyl groups and a long octadecyl chain, making it a significant molecule in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-3-n-octadecylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-3-n-octadecylcyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic medium, elevated temperatures.

Reduction: H2, Pd/C, room temperature or slightly elevated temperatures.

Substitution: Br2, Cl2, UV light or heat to initiate the reaction.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-n-octadecylcyclohexane is primarily related to its hydrophobic interactions. The long octadecyl chain allows the compound to interact with lipid bilayers and hydrophobic environments, making it useful in applications such as drug delivery and membrane studies. The cyclohexane ring provides structural stability and rigidity, contributing to its effectiveness in various chemical reactions .

Comparison with Similar Compounds

- 1,3,5-Trimethyl-2-octadecylcyclohexane

- 2,4,6-Trimethyl-1-n-octadecylcyclohexane

Comparison: 1,4-Dimethyl-3-n-octadecylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. This configuration influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of the methyl groups and the length of the octadecyl chain can affect the compound’s solubility, melting point, and interaction with other molecules .

Biological Activity

1,4-Dimethyl-3-n-octadecylcyclohexane (C26H52) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain and cyclohexane ring structure. The molecular formula C26H52 indicates a relatively high molecular weight, which contributes to its physical properties such as solubility and volatility.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. A notable investigation involved the isolation of this compound from Streptomyces sp. EMSM31, which was sourced from a saline environment in Wadi Al-Natrun, Egypt. The study demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 22 |

| Staphylococcus aureus | 18 |

| Escherichia coli | 19 |

| Klebsiella pneumoniae | 19 |

| Enterococcus faecalis | 18 |

The maximum antibacterial activity was achieved under optimized conditions with nutrient-rich media, indicating that the efficacy of this compound is influenced by the surrounding environment and cultivation conditions .

Antioxidant Activity

In addition to its antibacterial properties, this compound has shown promising results in antioxidant assays. The DPPH radical scavenging assay revealed that this compound effectively reduces free radicals, which is crucial for mitigating oxidative stress in biological systems.

Table 2: Antioxidant Activity of this compound

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH Radical Scavenging | 33.33 - 86.68 |

| Hydrogen Peroxide Scavenging | 31.05 - 81.66 |

The results indicate that the compound possesses significant radical-scavenging capabilities, comparable to known antioxidants such as ascorbic acid .

Case Studies

Case Study 1: Isolation from Streptomyces sp. EMSM31

A study focusing on the isolation of actinobacteria from extreme environments led to the identification of Streptomyces sp. EMSM31 as a potent producer of bioactive compounds including this compound. The strain exhibited broad-spectrum antibacterial activity and was optimized for maximum yield under specific fermentation conditions .

Case Study 2: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis has been employed to profile the bioactive components extracted from various natural sources, including those containing this compound. This method confirmed its presence and quantified its concentration relative to other metabolites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dimethyl-3-n-octadecylcyclohexane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of a cyclohexane precursor with an octadecyl halide. Key factors include:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts to facilitate alkylation .

- Temperature Control : Reactions are best conducted at 80–120°C to balance reaction rate and side-product formation.

- Purification : Column chromatography with non-polar solvents (e.g., hexane) isolates the product from unreacted starting materials .

- Yield Optimization : Pilot studies suggest yields drop below 40% if the alkyl chain length exceeds C₁₈ due to steric hindrance .

Q. How can researchers validate the structural purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H and ¹³C NMR for methyl group integration (δ 0.8–1.2 ppm) and cyclohexane ring conformation (δ 1.4–1.8 ppm) .

- GC-MS : Confirm molecular ion peaks at m/z ≈ 420 (C₂₆H₅₀) and fragmentation patterns consistent with branched alkanes .

- HPLC : Use C18 reverse-phase columns to detect impurities <1% .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by:

- Temperature : Long-term storage at >25°C accelerates oxidation; argon-purged vials at 4°C are recommended .

- Light Exposure : UV-Vis studies show no degradation under dark conditions but 10% decomposition after 72 hours under UV light .

- Humidity : Hydrophobic alkyl chains minimize hygroscopicity, but silica gel desiccants are advised for prolonged storage .

Advanced Research Questions

Q. What experimental designs resolve contradictions in solubility data across studies?

- Methodological Answer : Address discrepancies via:

- Standardized Protocols : Follow OECD 105 guidelines for shake-flask methods in solvents like ethanol, hexane, and water .

- Temperature Gradients : Measure solubility at 10°C intervals (0–50°C) to identify inflection points linked to polymorphic transitions .

- Particle Size Control : Use ball milling to standardize particle size (≤50 µm) and reduce variability in dissolution rates .

Q. How can researchers design toxicity assays to evaluate environmental impacts without mammalian testing?

- Methodological Answer : Apply eco-toxicological models:

- Daphnia magna Assays : Test acute toxicity (48-hr LC₅₀) at concentrations ≤100 mg/L; correlate with logP values (predicted ≈8.5) .

- QSAR Modeling : Use EPI Suite to predict bioaccumulation potential (BCF ≈3,200) and prioritize in vivo testing .

- Algal Growth Inhibition : Conduct 72-hr tests with Chlorella vulgaris to assess EC₅₀ for aquatic risk profiling .

Q. What strategies mitigate challenges in analyzing mixtures containing this compound and structurally similar analogs?

- Methodological Answer : Employ advanced separation and detection:

- 2D-LC : Pair hydrophilic interaction (HILIC) with reverse-phase chromatography to resolve co-eluting branched isomers .

- High-Resolution MS : Use Orbitrap or TOF detectors to distinguish isotopic patterns (e.g., C₂₆H₅₀ vs. C₂₅H₄₈O) .

- Chemometrics : Apply PCA to NMR or IR spectra for rapid fingerprinting of complex matrices .

Properties

CAS No. |

55282-02-5 |

|---|---|

Molecular Formula |

C26H52 |

Molecular Weight |

364.7 g/mol |

IUPAC Name |

1,4-dimethyl-2-octadecylcyclohexane |

InChI |

InChI=1S/C26H52/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-24(2)21-22-25(26)3/h24-26H,4-23H2,1-3H3 |

InChI Key |

IYAUESUIHMJWPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1CC(CCC1C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.